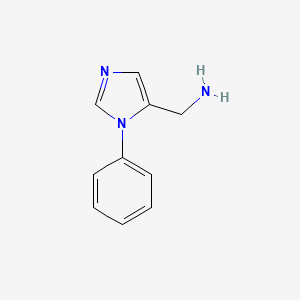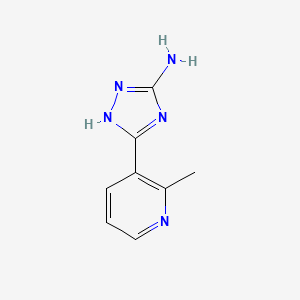
5-Bromo-3-fluoropicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-fluoropicolinimidamide is a chemical compound with the molecular formula C6H5BrFN3 It is a derivative of picolinimidamide, where the hydrogen atoms at positions 5 and 3 of the pyridine ring are substituted with bromine and fluorine atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoropicolinimidamide typically involves the bromination and fluorination of picolinimidamide. One common method includes the use of bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the temperature maintained at room temperature to ensure the desired substitution reactions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired level of purity .
化学反応の分析
Types of Reactions
5-Bromo-3-fluoropicolinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted aromatic compounds, while oxidation and reduction reactions can yield different oxidized or reduced derivatives .
科学的研究の応用
5-Bromo-3-fluoropicolinimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Bromo-3-fluoropicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
5-Bromo-3-fluoropicolinonitrile: A similar compound with a nitrile group instead of an imidamide group.
5-Bromo-3-fluoropyridine: A simpler derivative with only bromine and fluorine substitutions on the pyridine ring.
5-Bromo-3-fluoropicolinic acid: A derivative with a carboxylic acid group instead of an imidamide group.
Uniqueness
5-Bromo-3-fluoropicolinimidamide is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties. Its imidamide group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C6H5BrFN3 |
|---|---|
分子量 |
218.03 g/mol |
IUPAC名 |
5-bromo-3-fluoropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5BrFN3/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2H,(H3,9,10) |
InChIキー |
ZCODVKKSBCPXQC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1F)C(=N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


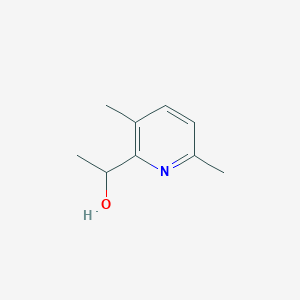
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)


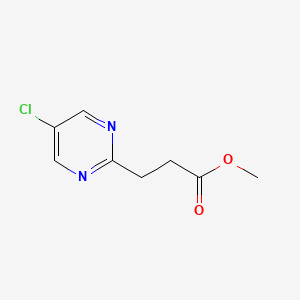
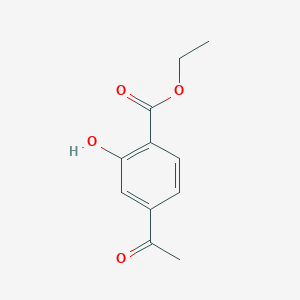
![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)
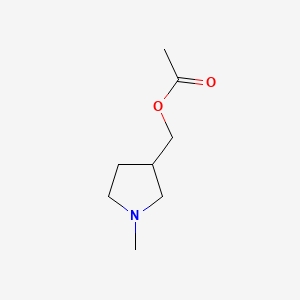
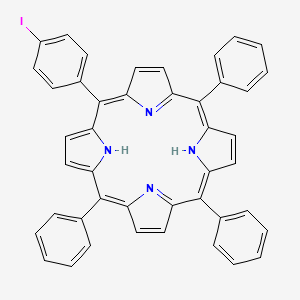
![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)
